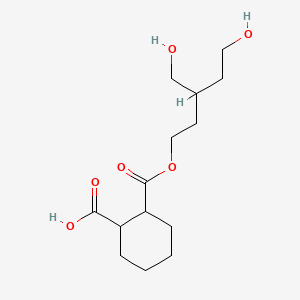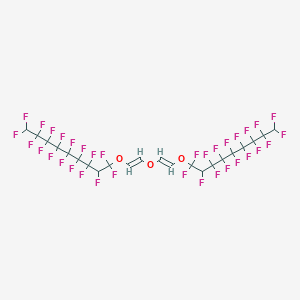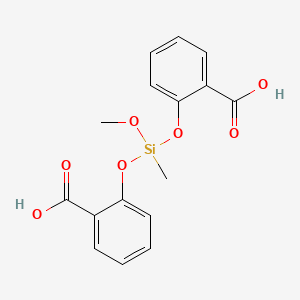
2,2'-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid is a chemical compound with the molecular formula C16H16O6Si It is characterized by the presence of a methoxymethylsilylene group linked to two benzoic acid moieties through oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid typically involves the reaction of methoxymethylsilane with benzoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the silylene linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl esters or silanols.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The methoxymethylsilylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl esters, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Utilized in the development of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The methoxymethylsilylene group can facilitate binding to specific sites, while the benzoic acid moieties may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-((Dimethylsilylene)bis(oxy))bisbenzoic acid
- 2,2’-((Ethoxymethylsilylene)bis(oxy))bisbenzoic acid
- 2,2’-((Phenylsilylene)bis(oxy))bisbenzoic acid
Uniqueness
Compared to similar compounds, 2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid stands out due to its methoxymethylsilylene group, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with molecular targets or the formation of stable complexes.
Eigenschaften
CAS-Nummer |
84713-00-8 |
|---|---|
Molekularformel |
C16H16O7Si |
Molekulargewicht |
348.38 g/mol |
IUPAC-Name |
2-[(2-carboxyphenoxy)-methoxy-methylsilyl]oxybenzoic acid |
InChI |
InChI=1S/C16H16O7Si/c1-21-24(2,22-13-9-5-3-7-11(13)15(17)18)23-14-10-6-4-8-12(14)16(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
OWEOURXWBKZZHF-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(OC1=CC=CC=C1C(=O)O)OC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)
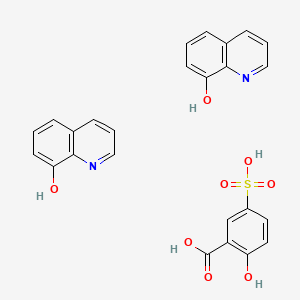
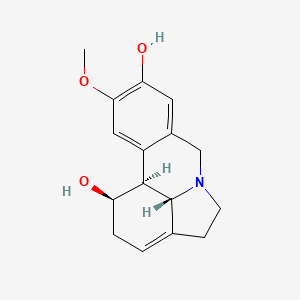
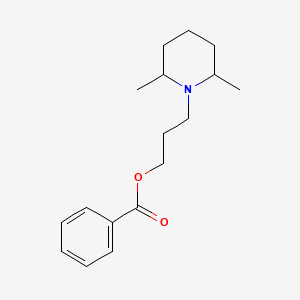
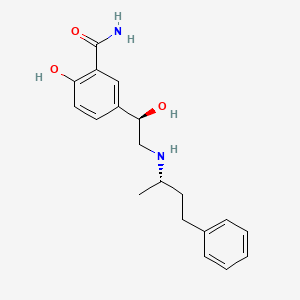

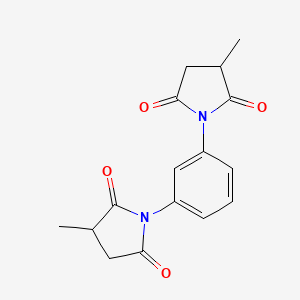

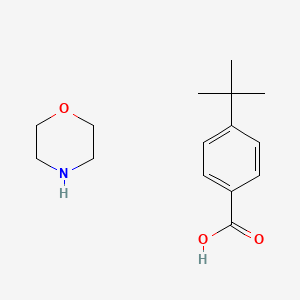
![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
